Cas no 2649076-65-1 (3-bromo-2-(1-isocyanatocyclopropyl)-5-methylthiophene)

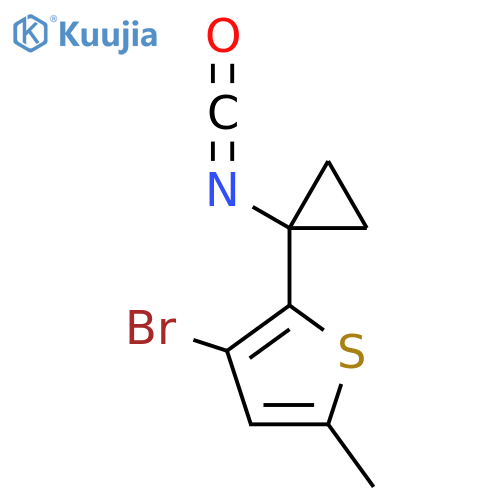

2649076-65-1 structure

商品名:3-bromo-2-(1-isocyanatocyclopropyl)-5-methylthiophene

3-bromo-2-(1-isocyanatocyclopropyl)-5-methylthiophene 化学的及び物理的性質

名前と識別子

-

- 3-bromo-2-(1-isocyanatocyclopropyl)-5-methylthiophene

- EN300-1916423

- 2649076-65-1

-

- インチ: 1S/C9H8BrNOS/c1-6-4-7(10)8(13-6)9(2-3-9)11-5-12/h4H,2-3H2,1H3

- InChIKey: NVNZNPZEZOQAKQ-UHFFFAOYSA-N

- ほほえんだ: CC1=CC(=C(S1)C2(CC2)N=C=O)Br

計算された属性

- せいみつぶんしりょう: 256.95100g/mol

- どういたいしつりょう: 256.95100g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 3

- 重原子数: 13

- 回転可能化学結合数: 2

- 複雑さ: 260

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 3.8

- トポロジー分子極性表面積: 57.7Ų

3-bromo-2-(1-isocyanatocyclopropyl)-5-methylthiophene 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1916423-1.0g |

3-bromo-2-(1-isocyanatocyclopropyl)-5-methylthiophene |

2649076-65-1 | 1g |

$1286.0 | 2023-06-02 | ||

| Enamine | EN300-1916423-2.5g |

3-bromo-2-(1-isocyanatocyclopropyl)-5-methylthiophene |

2649076-65-1 | 2.5g |

$2520.0 | 2023-09-17 | ||

| Enamine | EN300-1916423-0.5g |

3-bromo-2-(1-isocyanatocyclopropyl)-5-methylthiophene |

2649076-65-1 | 0.5g |

$1234.0 | 2023-09-17 | ||

| Enamine | EN300-1916423-5g |

3-bromo-2-(1-isocyanatocyclopropyl)-5-methylthiophene |

2649076-65-1 | 5g |

$3728.0 | 2023-09-17 | ||

| Enamine | EN300-1916423-0.05g |

3-bromo-2-(1-isocyanatocyclopropyl)-5-methylthiophene |

2649076-65-1 | 0.05g |

$1080.0 | 2023-09-17 | ||

| Enamine | EN300-1916423-0.1g |

3-bromo-2-(1-isocyanatocyclopropyl)-5-methylthiophene |

2649076-65-1 | 0.1g |

$1131.0 | 2023-09-17 | ||

| Enamine | EN300-1916423-5.0g |

3-bromo-2-(1-isocyanatocyclopropyl)-5-methylthiophene |

2649076-65-1 | 5g |

$3728.0 | 2023-06-02 | ||

| Enamine | EN300-1916423-0.25g |

3-bromo-2-(1-isocyanatocyclopropyl)-5-methylthiophene |

2649076-65-1 | 0.25g |

$1183.0 | 2023-09-17 | ||

| Enamine | EN300-1916423-10g |

3-bromo-2-(1-isocyanatocyclopropyl)-5-methylthiophene |

2649076-65-1 | 10g |

$5528.0 | 2023-09-17 | ||

| Enamine | EN300-1916423-10.0g |

3-bromo-2-(1-isocyanatocyclopropyl)-5-methylthiophene |

2649076-65-1 | 10g |

$5528.0 | 2023-06-02 |

3-bromo-2-(1-isocyanatocyclopropyl)-5-methylthiophene 関連文献

-

Sean W. Reilly,Charles Edwin Webster,T. Keith Hollis,Henry U. Valle Dalton Trans., 2016,45, 2823-2828

-

4. Transition metal-free thiol–yne click polymerization toward Z-stereoregular poly(vinylene sulfide)s†Die Huang,Yong Liu,Shang Guo,Baixue Li,Jia Wang,Bicheng Yao,Anjun Qin Polym. Chem., 2019,10, 3088-3096

-

Yuan Wang,Yucun Liu,Longyi Jin,Bingzhu Yin Soft Matter, 2016,12, 6373-6384

2649076-65-1 (3-bromo-2-(1-isocyanatocyclopropyl)-5-methylthiophene) 関連製品

- 2229174-43-8((3-bromo-2-hydroxyphenyl)methanesulfonamide)

- 1806818-20-1(Ethyl 2,3-dibromo-4-(difluoromethyl)pyridine-6-acetate)

- 2138114-42-6(2-(piperidin-1-yl)benzaldehyde hydrochloride)

- 1694943-94-6(3-{(tert-butoxy)carbonylamino}-3-(4-methyl-1,3-thiazol-2-yl)propanoic acid)

- 1805166-10-2(2-Bromo-5-chloro-6-(chloromethyl)-3-(difluoromethyl)pyridine)

- 1804436-87-0(Ethyl 4-methoxy-6-nitro-2-(trifluoromethoxy)pyridine-3-carboxylate)

- 72790-96-6(Hydrazine,(2-bromo-4-nitrophenyl)-)

- 392249-00-2(3-chloro-N-5-(4-ethylphenyl)-1,3-thiazol-2-yl-1-benzothiophene-2-carboxamide)

- 1572134-89-4(2-Amino-1-(4-(pyridin-4-yl)piperazin-1-yl)propan-1-one)

- 1189426-16-1(Sulfadiazine-13C6)

推奨される供給者

BIOOKE MICROELECTRONICS CO.,LTD

ゴールドメンバー

中国のサプライヤー

試薬

钜澜化工科技(青岛)有限公司

ゴールドメンバー

中国のサプライヤー

大量

Wuhan brilliant Technology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬